molecular formula C13H10BrFOZn B14893629 3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide

3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14893629
M. Wt: 346.5 g/mol
InChI Key: KXWVCMUMFXRHHX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2’-Fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorophenoxy group enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2’-Fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(2’-Fluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound and facilitates the reaction. The general reaction scheme is as follows:

3-[(2’-Fluorophenoxy)methyl]bromobenzene+Zn3-[(2’-Fluorophenoxy)methyl]phenylzinc bromide\text{3-[(2'-Fluorophenoxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{3-[(2'-Fluorophenoxy)methyl]phenylzinc bromide} 3-[(2’-Fluorophenoxy)methyl]bromobenzene+Zn→3-[(2’-Fluorophenoxy)methyl]phenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of 3-[(2’-Fluorophenoxy)methyl]phenylzinc bromide involves large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for high efficiency, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

3-[(2’-Fluorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or ketones.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: The compound readily participates in nucleophilic substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with conditions tailored to the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a cross-coupling reaction with an aryl halide, the major product would be a biaryl compound.

Scientific Research Applications

3-[(2’-Fluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It plays a role in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2’-Fluorophenoxy)methyl]phenylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom coordinates with the bromide ion, forming a reactive species that can attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new carbon-carbon bonds, which is the basis for its use in cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide
  • 3-(Ethoxycarbonyl)phenylzinc iodide

Uniqueness

3-[(2’-Fluorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the fluorophenoxy group, which enhances its reactivity and selectivity. This makes it particularly valuable in reactions where high precision and efficiency are required.

Properties

Molecular Formula

C13H10BrFOZn

Molecular Weight

346.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-2-(phenylmethoxy)benzene

InChI

InChI=1S/C13H10FO.BrH.Zn/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1

InChI Key

KXWVCMUMFXRHHX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C[C-]=C2)F.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.